(+)-Ibogamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

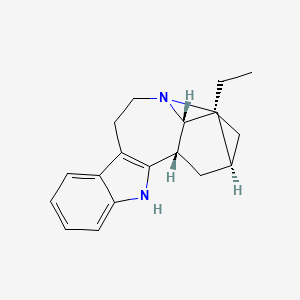

(+)-Ibogamine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ibogamine exhibits a range of pharmacological activities that contribute to its therapeutic potential:

- Anti-addictive Properties : Research indicates that ibogamine can reduce self-administration of addictive substances such as cocaine and morphine in animal models. This suggests its potential utility in treating addiction by modulating neurochemical pathways associated with reward and withdrawal symptoms .

- CNS Stimulation : Similar to ibogaine, ibogamine acts on various central nervous system receptors, including kappa-opioid receptors (KOR), N-methyl-D-aspartate receptors (NMDAR), nicotinic acetylcholine receptors (nAChR), and serotonin receptors. It also inhibits acetylcholinesterase and butyrylcholinesterase, which may enhance cognitive function and neuroprotection .

- Anticonvulsant Effects : Ibogamine has been identified as an anticonvulsant agent, potentially useful in managing seizure disorders. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated during seizures .

Therapeutic Applications

The therapeutic applications of (+)-ibogamine are primarily centered around its use in substance use disorders and related mental health conditions:

Substance Use Disorders

Clinical studies have shown that ibogamine and its related compounds (like ibogaine) can significantly reduce withdrawal symptoms and cravings in patients with opioid use disorder (OUD) and cocaine use disorder (CUD). A systematic review highlighted that ibogaine treatment led to decreased withdrawal symptoms in 705 individuals across various studies, indicating its potential as a rapid-onset therapy for addiction .

Psychological Disorders

Emerging evidence suggests that ibogamine may also have beneficial effects on psychological conditions associated with substance use disorders, such as depression and trauma-related symptoms. The psychoactive properties of ibogamine could facilitate therapeutic experiences that promote psychological healing .

Case Studies

Several case studies have documented the effects of ibogamine in clinical settings:

- Case Study 1 : A patient undergoing treatment for opioid addiction reported significant reductions in cravings after administration of ibogaine, attributed to the active metabolite noribogaine. The patient experienced improved mood stability and reduced anxiety levels post-treatment .

- Case Study 2 : In a controlled trial involving patients with cocaine dependence, participants receiving ibogamine reported lower relapse rates compared to those receiving standard treatment. The study concluded that ibogamine's unique pharmacological profile could offer new avenues for addiction therapy .

Safety and Adverse Effects

While the therapeutic potential of this compound is promising, safety concerns must be addressed. Reports indicate instances of severe medical complications associated with ibogaine treatment, including neurotoxicity and cardiotoxicity. These risks underscore the necessity for medically supervised administration and further research to establish safe protocols for its use .

Propiedades

Fórmula molecular |

C19H24N2 |

|---|---|

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

(1S,15S,17R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m0/s1 |

Clave InChI |

LRLCVRYKAFDXKU-HAELCTKSSA-N |

SMILES isomérico |

CC[C@@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |

SMILES canónico |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Sinónimos |

ibogamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.